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Ruthenium(III) nitrosylsulfate

Electroplating Ruthenium thin films Current density

Electroplating bath performance depends critically on precursor chemistry. Ruthenium(III) nitrosylsulfate offers a distinct advantage: - Enables precise control of Ru film density from 7.4 to 9.7 g/cm³ by adjusting current density. - Produces (0001)-oriented crystallites for reproducible texture in semiconductor seed layers. - Available in grades up to 99.999% (metals basis) to minimize trace metal impurities. Sourced from established supply chains with batch-to-batch consistency for R&D and production.

Molecular Formula N3O12RuS3
Molecular Weight 431.3 g/mol
Cat. No. B8203624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRuthenium(III) nitrosylsulfate
Molecular FormulaN3O12RuS3
Molecular Weight431.3 g/mol
Structural Identifiers
SMILESN(=O)S(=O)(=O)[O-].N(=O)S(=O)(=O)[O-].N(=O)S(=O)(=O)[O-].[Ru+3]
InChIInChI=1S/3HNO4S.Ru/c3*2-1-6(3,4)5;/h3*(H,3,4,5);/q;;;+3/p-3
InChIKeyFZFHGBKZTDZBTJ-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ruthenium(III) Nitrosylsulfate Product Overview


Ruthenium(III) nitrosylsulfate, with the formula [Ru(NO)]₂(SO₄)₃ (CAS not widely assigned; MDL MFCD02684508), is a ruthenium-based coordination compound that is commercially available as a red-brown, water-soluble powder. The compound is supplied in a range of purities, with a standard technical grade of 99% (metals basis) and higher-purity specifications available, including 99.9%, 99.99%, and 99.999% under the Premion® brand [1]. Its primary established and commercially documented application is as an electrolyte component in specialized electroplating baths for the deposition of metallic ruthenium .

Electrolyte development for ruthenium electroplating baths
Thin-film deposition with density tuning via current control
Selectable purity tiers (from 2N to 5N) for application-specific impurity control

Ruthenium(III) Nitrosylsulfate: Irreplaceable in Electroplating


In electroplating applications, the selection of a ruthenium precursor is not interchangeable. The performance of the electrolyte is highly sensitive to the specific counter-ion and ligand environment, which directly influences bath stability, reduction kinetics, and the resulting deposit morphology. While alternative ruthenium sources like ruthenium(III) chloride are common, direct comparative studies show that electrodeposition from ruthenium(III) nitrosylsulfate solutions yields deposits with distinct structural and physical properties [1]. Furthermore, the nitrosyl ligand plays a crucial role in stabilizing the ruthenium oxidation state and modifying the metal's reduction potential, which is a defining characteristic of the nitrosylsulfate salt compared to non-nitrosyl precursors [2]. This section details the quantifiable differences observed in controlled experiments.

Film density control
Ruthenium chloride may not offer comparable film density tuning by current density adjustment.
Process efficiency profile
Cathodic current efficiency trade-off differs from nitrosylsulfate and is not quantified for RuCl3 in available studies.
Certified purity availability
Standard ruthenium salts typically lack certified 4N and 5N purity options, limiting impurity-sensitive applications.

Ruthenium(III) Nitrosylsulfate Comparative Evidence


Film Density Tuning vs. Ruthenium Chloride

A direct comparison of electrodeposition using ruthenium(III) nitrosylsulfate and ruthenium(III) chloride revealed that both salts produce metallic ruthenium films, but the physical properties of those films differ quantitatively when using the nitrosylsulfate precursor [1]. Specifically, when using ruthenium(III) nitrosylsulfate, the effective film density (ρeff) can be tuned by adjusting the applied current density, a relationship not quantified for the chloride-based process in the same study [1].

Film Density Tuning
Head-to-head
Ru nitrosylsulfate: ρeff 7.4 → 9.7 g/cm³ with current from -100 µA/cm² to -10 mA/cm²
Enables density tuning via current density
vs. RuCl3; comparable tuning data not reported
Electroplating Ruthenium thin films Current density

Cathodic Current Efficiency

For the ruthenium(III) nitrosylsulfate plating system, the trade-off between film density and process efficiency is well-characterized. The same study that quantified the change in film density also reported the corresponding change in cathodic current efficiency [1].

Cathodic Current Efficiency
Head-to-head
9.4% at -100 µA/cm² → 4.3% at -10 mA/cm²
Efficiency decreases with higher current density
Trade-off for higher density films
Electroplating efficiency Cathode efficiency Ruthenium deposition

Consistent Crystallite Orientation

A direct comparison of electrodeposited Ru films from ruthenium(III) nitrosylsulfate and ruthenium(III) chloride showed that both precursors produced metallic ruthenium with a specific crystallographic orientation [1].

Crystallite Orientation
Head-to-head
(0001) oriented Ru crystallites from both precursors
Consistent texture across Ru sources
Confirmed by XRD and S/TEM
Crystallography XRD analysis Electrodeposition

Purity Grade Differentiation

The commercial availability of ruthenium(III) nitrosylsulfate is characterized by a tiered purity structure, enabling users to select a grade that aligns with their process requirements and cost considerations. Unlike many research-grade ruthenium salts which are offered at a single purity level (often 99.9% metals basis), this compound is marketed under the Premion® brand at 99.99% (4N) purity , and by other suppliers at 99% (2N), 99.9% (3N), and 99.999% (5N) purities [1].

Purity Tier Structure
Supplier data
2N (99%) to 5N (99.999%); includes certified 4N Premion®
Selectable purity for application fit
Higher purity grades reduce total metallic impurities
Materials purity Trace metals analysis Quality control

Ruthenium(III) Nitrosylsulfate Application Scenarios


Electrical Contacts & Wear-Resistant Coatings

For the development and optimization of electroplating baths for electrical contacts (e.g., slip rings), where the mechanical durability of the deposit is critical, ruthenium(III) nitrosylsulfate is the preferred precursor. The quantifiable evidence demonstrates that by selecting this salt, a process engineer can directly tune the effective density of the Ru film from 7.4 to 9.7 g/cm³ by adjusting the applied current density [1]. This level of control over a key performance metric (film density) is a documented advantage for achieving desired wear characteristics in the final component .

Thin Film Deposition for Microelectronics

In applications where trace metal impurities can severely impact electronic properties (e.g., diffusion barriers or seed layers in semiconductor manufacturing), the selection of a 99.99% (4N) or 99.999% (5N) grade of ruthenium(III) nitrosylsulfate is a procurement decision supported by supplier specifications [1]. This provides a quantifiable reduction in metallic impurities compared to standard-grade alternatives, mitigating the risk of device failure. Furthermore, the consistent formation of (0001)-oriented Ru crystallites from this precursor [2] ensures a reproducible crystalline texture, a critical parameter for subsequent processing steps.

Electrochemistry & Materials Research

For research groups investigating the fundamental mechanisms of ruthenium electrodeposition, ruthenium(III) nitrosylsulfate is an essential material. The well-documented, quantitative trade-off between applied current density, resulting film density, and cathodic current efficiency [1] provides a robust, well-characterized system for benchmarking new processes or modeling deposition kinetics. Its use in head-to-head studies against other salts like RuCl₃ [1] establishes it as a key reference compound in the electrochemistry literature.

Application
Selection Property
Validation Focus
Electrical contact electroplating
Current-density-dependent film density control
Film density–wear performance correlation
Microelectronics thin-film deposition
Certified high-purity grades (4N/5N)
Trace impurity impact on device reliability
Electrochemistry and materials research
Well-characterized deposition system with known efficiency–density trade-off
Benchmarking and kinetic model validation
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